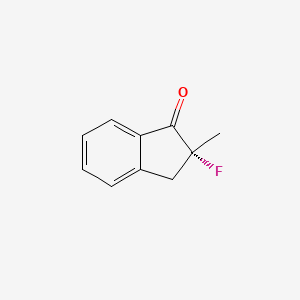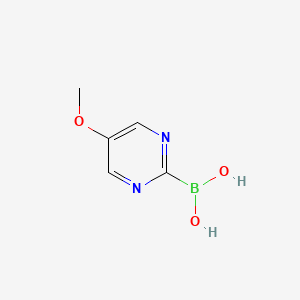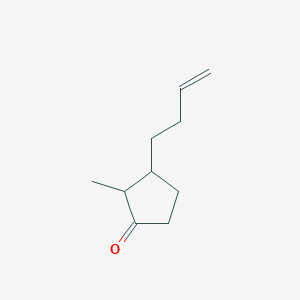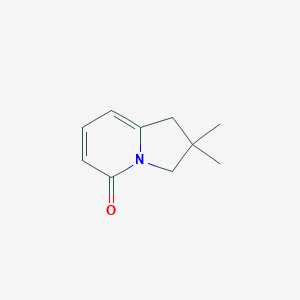
2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one is a heterocyclic compound that belongs to the indolizine family
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-alkylated pyrroles: This method involves the reaction of N-alkylated pyrroles with suitable electrophiles to form the indolizine ring.
Intramolecular cyclization: This approach uses intramolecular cyclization of suitable precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
化学反応の分析
Types of Reactions
2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.
類似化合物との比較
Similar Compounds
Indolizine: The parent compound of the indolizine family, known for its aromatic properties.
2-Methylindolizine: A derivative with a single methyl group, differing in its chemical reactivity and properties.
3,3-Dimethylindolizine: Another derivative with two methyl groups at different positions, affecting its steric and electronic properties.
Uniqueness
2,2-Dimethyl-2,3-dihydroindolizin-5(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity, stability, and potential applications. The presence of two methyl groups at the 2-position and the dihydroindolizine core structure distinguishes it from other similar compounds.
特性
CAS番号 |
89730-96-1 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC名 |
2,2-dimethyl-1,3-dihydroindolizin-5-one |
InChI |
InChI=1S/C10H13NO/c1-10(2)6-8-4-3-5-9(12)11(8)7-10/h3-5H,6-7H2,1-2H3 |
InChIキー |
JMDZUQWSLOBJSP-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=CC=CC(=O)N2C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




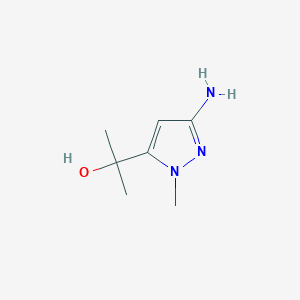
![3-Methyl-1,2,3,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11919181.png)


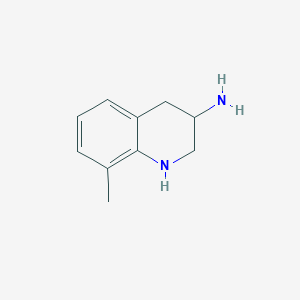
![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)
